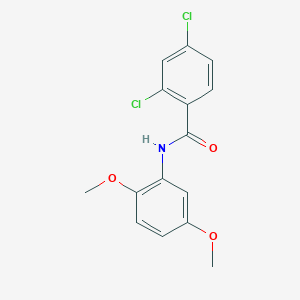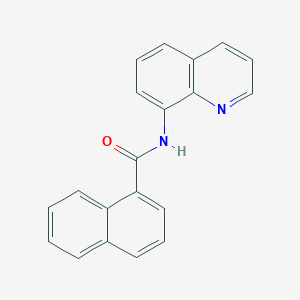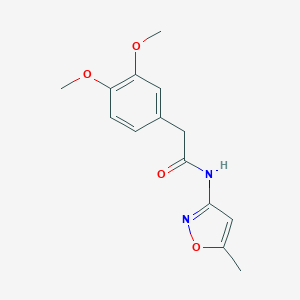
N-benzyl-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-methylbenzamide, also known as N-benzyl-m-toluamide (BMT), is a chemical compound commonly used in various fields, including insect repellents, fragrances, and personal care products. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BMT has gained significant attention in scientific research due to its unique properties, including its ability to repel insects and its potential for use in drug development.
Mecanismo De Acción
BMT works by blocking the olfactory receptors in insects, making it difficult for them to detect the presence of their hosts. This property is due to the structure of BMT, which is similar to that of the neurotransmitter acetylcholine. BMT binds to the olfactory receptors in insects, preventing acetylcholine from binding and thus blocking the insects' sense of smell.
Biochemical and Physiological Effects
BMT has been found to have minimal toxicity in humans and animals. Ingestion or inhalation of BMT can cause irritation to the eyes, skin, and respiratory tract. However, these effects are typically mild and short-lived.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMT has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, BMT has limitations in terms of its solubility and stability. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, BMT is sensitive to light and heat, which can cause it to degrade over time.
Direcciones Futuras
There are several potential future directions for research on BMT. One area of interest is the development of new insect repellent products using BMT. Researchers are also exploring the potential use of BMT in drug development, particularly for the treatment of inflammatory conditions. Additionally, there is ongoing research on the mechanism of action of BMT and its potential applications in other fields, such as agriculture and food science.
Conclusion
In conclusion, N-benzyl-3-methylbenzamide (BMT) is a versatile chemical compound with a wide range of applications in various fields. Its unique properties, including its insect repellent and anti-inflammatory properties, have made it a popular subject of scientific research. While there are limitations to its use in lab experiments, BMT has several advantages and potential future directions for research.
Métodos De Síntesis
The synthesis of BMT involves the reaction of benzyl chloride with 3-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of BMT and sodium chloride as a byproduct. The reaction is typically carried out in a solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
BMT has been extensively studied for its insect repellent properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. BMT works by blocking the insects' sense of smell, making it difficult for them to locate their hosts. This property has made BMT a popular ingredient in insect repellent products.
In addition to its insect repellent properties, BMT has also been studied for its potential use in drug development. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-benzyl-3-methylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-5-9-14(10-12)15(17)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) |
Clave InChI |
KNQRVGSKGZJGQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)


![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)


![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)





